ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Description
Ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.08678382 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its therapeutic applications.
Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C18H17N3O2S2
- Molecular Weight: 357.47 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thienopyridine Core:
- A condensation reaction between a thiophene derivative and a nitrile compound.
- Introduction of Functional Groups:
- Cyano group introduced through nucleophilic substitution.
- Acetylation and incorporation of the methylsulfanyl benzamide moiety via coupling reactions using reagents like N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Biological Mechanisms
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation: It may interact with receptors associated with pain and inflammation, modulating their activity.
The functional groups present in the compound facilitate hydrogen bonding and hydrophobic interactions that are crucial for its biological efficacy.
Case Studies and Research Findings
- Anti-inflammatory Activity:
- Cellular Assays:
- Structure-Activity Relationship (SAR):
Comparative Analysis
Compound Name | Structure | IC50 (nM) | Biological Activity |
---|---|---|---|
Ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H... | Structure | 123 | COX inhibition |
Compound A | Structure | 150 | Anti-inflammatory |
Compound B | Structure | 200 | Receptor modulation |
Properties
IUPAC Name |
ethyl 3-cyano-2-[(4-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-19(24)22-9-8-14-15(10-20)18(27-16(14)11-22)21-17(23)12-4-6-13(26-2)7-5-12/h4-7H,3,8-9,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURUYBCKACLGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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